![molecular formula C5H3Cl2NO2S B2872586 2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid CAS No. 1783953-25-2](/img/structure/B2872586.png)
2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid
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Overview
Description
“2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid” is a chemical compound with the CAS Number: 1783953-25-2 . It has a molecular weight of 212.06 . The IUPAC name for this compound is 2-(2,5-dichlorothiazol-4-yl)acetic acid . The InChI code for this compound is 1S/C5H3Cl2NO2S/c6-4-2(1-3(9)10)8-5(7)11-4/h1H2,(H,9,10) .
Synthesis Analysis
The synthesis of thiazole derivatives, which includes “2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid”, has been carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Antitumor Applications
In medicinal chemistry, thiazole derivatives, including compounds like 2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid, have been explored for their potential as antimicrobial and antitumor agents . The structure of thiazoles allows for significant biological activity, making them candidates for drug development. For instance, certain thiazole derivatives have shown effectiveness against tumor cell lines, indicating their potential in cancer therapy .
Agriculture: Fungicide and Pesticide Development
Thiazole compounds are utilized in agriculture for their fungicidal and pesticidal properties . Their ability to inhibit the growth of various fungi and pests makes them valuable in protecting crops and ensuring agricultural productivity. The dichloro groups in the compound may enhance these properties, providing a robust defense against agricultural threats.
Industrial Chemistry: Chemical Reaction Accelerators
In industrial processes, thiazole derivatives serve as chemical reaction accelerators . Their unique chemical structure can facilitate various reactions, improving efficiency and yield in the production of diverse chemicals. This application is crucial in optimizing industrial chemical processes.
Environmental Science: Biodegradation Studies
The role of thiazole derivatives in environmental science includes biodegradation studies . Researchers investigate how these compounds break down in the environment, their interaction with microbial communities, and their impact on ecological systems. Understanding the environmental fate of such chemicals is essential for assessing their long-term effects.
Biochemistry: Enzyme Inhibition
In biochemistry, thiazole derivatives are studied for their enzyme inhibition capabilities . By affecting the activity of specific enzymes, these compounds can regulate biological pathways, which is beneficial for therapeutic interventions in various diseases.
Chemistry Research: Synthesis and Characterization
Chemistry research heavily focuses on the synthesis and characterization of thiazole derivatives . Scientists explore different synthetic routes to create novel compounds with potential applications in medicine, agriculture, and industry. Characterization techniques help in understanding the properties and reactivity of these molecules.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
2-(2,5-dichloro-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-2(1-3(9)10)8-5(7)11-4/h1H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKBSIOEYNFNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=N1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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